molecular formula C5H5F3N2 B137538 1-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 154471-65-5

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B137538
Key on ui cas rn: 154471-65-5
M. Wt: 150.1 g/mol
InChI Key: MQSLINQSJFALSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07867949B2

Procedure details

To a mixture of 8.71 g of 1-methyl-3-trifluoromethyl-1H-pyrazole and 130 ml of tetrahydrofuran was added dropwise 32 ml of a 2.0 mol/L lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C. The mixture of stirred at −78° C. for 2 hours and then poured into a mixture was dry ice and 50 ml of tetrahydrofuran. The mixture was stirred for 2 hours while allowing it to rise to around room temperature. Water and diethyl ether were poured into the reaction mixture. The aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution, and then layers were separated. The resulting aqueous layer was washed with diethyl ether two times, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 8.19 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([F:10])([F:9])[F:8])=[N:3]1.C([N-]C(C)C)(C)C.[Li+].[C:19](=[O:21])=[O:20].[OH-].[Na+]>CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.C(OCC)C.O.O1CCCC1>[CH3:1][N:2]1[C:6]([C:19]([OH:21])=[O:20])=[CH:5][C:4]([C:7]([F:10])([F:9])[F:8])=[N:3]1 |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
8.71 g
Type
reactant
Smiles
CN1N=C(C=C1)C(F)(F)F
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
of stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture
ADDITION
Type
ADDITION
Details
poured into a mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to rise to around room temperature
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
The resulting aqueous layer was washed with diethyl ether two times
ADDITION
Type
ADDITION
Details
adjusted to around pH 3 by an addition of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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